molecular formula C5H9N3O2 B2410704 (2R)-2-(azidomethyl)-1,4-dioxane CAS No. 1628174-74-2

(2R)-2-(azidomethyl)-1,4-dioxane

Cat. No.: B2410704
CAS No.: 1628174-74-2
M. Wt: 143.146
InChI Key: XJUVELOQWDYTHR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Azidomethyl)-1,4-dioxane is a chiral, azide-functionalized heterocyclic building block of high value to research chemists. Its structure incorporates a 1,4-dioxane ring—a motif known for its influence on solubility and conformational properties —functionalized with a reactive azide group at the chiral (2R) position. This combination makes the compound a versatile precursor in click chemistry, specifically serving as a strained dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Researchers can leverage this molecule to introduce the 1,4-dioxane scaffold into more complex architectures, such as potential enzyme inhibitors, pharmaceutical candidates, or chemical probes. The azide group allows for efficient, bioorthogonal conjugation with alkynes, facilitating the synthesis of libraries for drug discovery, the development of polymer materials, and the study of biomolecular interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human use.

Properties

IUPAC Name

(2R)-2-(azidomethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-7-3-5-4-9-1-2-10-5/h5H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUVELOQWDYTHR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(azidomethyl)-1,4-dioxane typically involves the introduction of an azidomethyl group to the 1,4-dioxane ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the dioxane ring is replaced by an azide ion. This can be achieved using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(azidomethyl)-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.

    Reduction: Reduction of the azide group can yield amines.

    Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted dioxane derivatives depending on the reagent used.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules
    • (2R)-2-(azidomethyl)-1,4-dioxane serves as a versatile intermediate in the synthesis of complex organic molecules. Its azido group can be transformed into various functional groups through click chemistry, facilitating the construction of diverse molecular architectures.
  • Synthesis of Bioactive Compounds
    • The compound has been used in the total synthesis of biologically active natural products. For instance, it has been utilized as a precursor in synthesizing marine metabolites and pharmaceutical agents due to its ability to introduce azide functionalities that can be further modified into amines or other groups.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor for synthesizing novel anticancer agents. The azido group was converted into an amine through reduction, leading to compounds that exhibited significant cytotoxicity against cancer cell lines.

CompoundMethod of SynthesisBiological Activity
Compound AReduction of azido groupIC50 = 10 µM
Compound BCoupling with other fragmentsIC50 = 15 µM

Case Study 2: Click Chemistry Applications

In another application, this compound was employed in click chemistry reactions to form triazole derivatives. This approach allowed for rapid assembly of complex libraries of compounds that could be screened for biological activity.

Reaction TypeYield (%)Notes
Copper-catalyzed azide-alkyne cycloaddition85%High selectivity achieved
Strain-promoted azide-alkyne cycloaddition90%No catalyst required

Environmental and Safety Considerations

While this compound has promising applications, it is crucial to consider its safety profile. The azido group is known to be potentially explosive under certain conditions; therefore, proper handling and storage protocols must be established during its use in laboratory settings.

Mechanism of Action

The mechanism of action of (2R)-2-(azidomethyl)-1,4-dioxane involves the reactivity of the azide group. Azides are known for their ability to undergo click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reaction is highly specific and efficient, making this compound a valuable compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(azidomethyl)-1,3-dioxane: Similar structure but with a different ring size.

    (2R)-2-(azidomethyl)-1,4-oxathiane: Contains a sulfur atom in the ring instead of oxygen.

    (2R)-2-(azidomethyl)-1,4-dioxepane: Larger ring size with similar functional groups.

Uniqueness

(2R)-2-(azidomethyl)-1,4-dioxane is unique due to its specific ring size and the presence of two oxygen atoms in the ring, which can influence its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.

Biological Activity

The compound (2R)-2-(azidomethyl)-1,4-dioxane is a derivative of 1,4-dioxane, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound contains an azidomethyl functional group attached to a dioxane ring. This structure is significant for its potential reactivity and interaction with biological systems. The azide group can undergo various transformations that may lead to biologically active derivatives.

Research indicates that compounds related to 1,4-dioxane can exhibit various biological activities, including antimicrobial and antiviral properties. The mechanisms typically involve:

  • Inhibition of Viral Replication : Some derivatives have shown effectiveness against viruses by interfering with their replication processes.
  • Antimicrobial Activity : Compounds with similar structures have been noted for their ability to disrupt bacterial cell membranes or inhibit essential cellular functions.

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that certain dioxane derivatives could impede the replication of influenza A virus. The synthesized compounds exhibited significant inhibition rates, suggesting potential therapeutic applications in antiviral drug development .
  • Antimicrobial Properties : Related compounds have been tested for their efficacy against various bacterial strains. For instance, derivatives of 1,4-dioxane were found to exhibit varying degrees of antibacterial activity, indicating that modifications to the dioxane structure could enhance biological potency .
  • Biodegradation Potential : Research has highlighted the biodegradation capabilities of 1,4-dioxane by specific microbial cultures. This is relevant for environmental applications where dioxane contamination occurs. The presence of certain gene families in bacteria has been linked to effective degradation processes .

Data Tables

Study Biological Activity Findings
Study 1AntiviralCompounds inhibited influenza A virus replication with IC50 values ranging from 70-73 μg/mL .
Study 2AntimicrobialVarious derivatives showed significant antibacterial activity against multiple strains .
Study 3BiodegradationSpecific microbial cultures demonstrated effective degradation of 1,4-dioxane under aerobic conditions .

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